molecular formula C15H23NO5 B8407987 [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester

[4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester

Katalognummer: B8407987
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: PRFYDSJWBVTKID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester is a chemical compound with a complex structure that includes a benzyl group substituted with hydroxyethoxy and methoxy groups, and a carbamic acid tert-butyl ester moiety

Eigenschaften

Molekularformel

C15H23NO5

Molekulargewicht

297.35 g/mol

IUPAC-Name

tert-butyl N-[[4-(2-hydroxyethoxy)-2-methoxyphenyl]methyl]carbamate

InChI

InChI=1S/C15H23NO5/c1-15(2,3)21-14(18)16-10-11-5-6-12(20-8-7-17)9-13(11)19-4/h5-6,9,17H,7-8,10H2,1-4H3,(H,16,18)

InChI-Schlüssel

PRFYDSJWBVTKID-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OCCO)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the hydroxyl group, followed by the introduction of the hydroxyethoxy and methoxy groups through nucleophilic substitution reactions. The final step involves the formation of the carbamic acid tert-butyl ester using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a prodrug, releasing active compounds in a controlled manner.

Industry

In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical properties make it suitable for applications requiring specific reactivity or stability.

Wirkmechanismus

The mechanism of action of [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethoxy and methoxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamic acid ester moiety can undergo hydrolysis, releasing active compounds that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid methyl ester
  • [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid ethyl ester
  • [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid propyl ester

Uniqueness

Compared to similar compounds, [4-(2-Hydroxyethoxy)-2-methoxybenzyl]carbamic acid tert-butyl ester has a unique combination of functional groups that confer specific reactivity and stability. The tert-butyl ester moiety provides steric hindrance, enhancing its stability compared to methyl or ethyl esters. This makes it particularly useful in applications requiring prolonged activity or stability under harsh conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.